Cas no 318238-12-9 (N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)

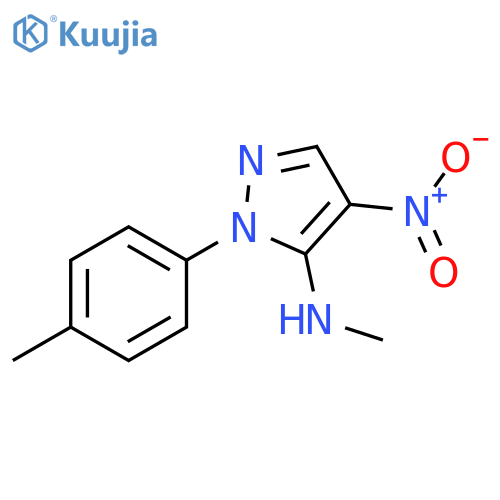

318238-12-9 structure

商品名:N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine

CAS番号:318238-12-9

MF:C11H12N4O2

メガワット:232.23858165741

MDL:MFCD00127406

CID:4645402

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-5-amine, N-methyl-1-(4-methylphenyl)-4-nitro-

- N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine

-

- MDL: MFCD00127406

- インチ: 1S/C11H12N4O2/c1-8-3-5-9(6-4-8)14-11(12-2)10(7-13-14)15(16)17/h3-7,12H,1-2H3

- InChIKey: LBICDZLPOYIPOY-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(C)C=C2)C(NC)=C([N+]([O-])=O)C=N1

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB297166-1 g |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |

318238-12-9 | 1g |

€1312.80 | 2023-04-26 | ||

| A2B Chem LLC | AI73120-10mg |

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI73120-1mg |

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| abcr | AB297166-500 mg |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |

318238-12-9 | 500mg |

€678.60 | 2023-04-26 | ||

| Ambeed | A912095-1g |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | 90% | 1g |

$611.0 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00912247-1g |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | 90% | 1g |

¥4193.0 | 2023-03-20 | |

| A2B Chem LLC | AI73120-1g |

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| abcr | AB297166-1g |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |

318238-12-9 | 1g |

€1312.80 | 2025-02-27 | ||

| abcr | AB297166-500mg |

N-Methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine; . |

318238-12-9 | 500mg |

€678.60 | 2025-02-27 | ||

| A2B Chem LLC | AI73120-5mg |

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine |

318238-12-9 | >90% | 5mg |

$214.00 | 2024-04-20 |

N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

318238-12-9 (N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:318238-12-9)N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine

清らかである:99%

はかる:1g

価格 ($):550.0